2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid
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Overview
Description
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is a benzodiazole derivative with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 7-position. Benzodiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group yields 2-(carboxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-methanol.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving benzodiazole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)-1H-1,3-benzodiazole-7-carboxylic acid: Lacks the methyl group at the 1-position.
1-methyl-1H-1,3-benzodiazole-7-carboxylic acid: Lacks the hydroxymethyl group at the 2-position.
2-(hydroxymethyl)-1H-1,3-benzodiazole: Lacks the carboxylic acid group at the 7-position.
Uniqueness
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-8(5-13)11-7-4-2-3-6(9(7)12)10(14)15/h2-4,13H,5H2,1H3,(H,14,15) |
InChI Key |
QGSGZWZKQXGKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC(=C21)C(=O)O)CO |
Origin of Product |
United States |
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